molecular formula C18H26N4O2 B1259769 2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol

2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol

Cat. No.: B1259769
M. Wt: 330.4 g/mol
InChI Key: LPSXGZAUAOMRNU-FZKQIMNGSA-N
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Preparation Methods

The synthetic routes and reaction conditions for SC45647 are not extensively documented in the available literature. it is known that SC45647 is a nonnutritional substance that is preferred by mice and perceived as sweet by humans . Industrial production methods for artificial sweeteners like SC45647 typically involve chemical synthesis processes that ensure high purity and consistency.

Chemical Reactions Analysis

SC45647, being an artificial sweetener, primarily interacts with taste receptors rather than undergoing extensive chemical reactions

    Oxidation: Phenylmethylamines can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert phenylmethylamines to their corresponding amines.

    Substitution: Substitution reactions can occur at the phenyl ring or the methanamine moiety, leading to various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SC45647 has been extensively studied in the context of taste preferences and sweet taste transduction. Some of its scientific research applications include:

Mechanism of Action

The mechanism of action of SC45647 involves its interaction with taste receptors, particularly those involved in sweet taste transduction. SC45647 is detected by Type II taste sensory cells via G-protein–coupled receptors (GPCRs). Activation of these receptors leads to the activation of the G-protein gustducin, which in turn activates phospholipase Cβ2. This enzyme cleaves phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol, leading to the release of calcium ions and the initiation of taste signals .

Comparison with Similar Compounds

SC45647 is similar to other artificial sweeteners such as sucralose and saccharin. it has unique properties that make it distinct:

    Sucralose: Unlike sucralose, which is a chlorinated derivative of sucrose, SC45647 is a phenylmethylamine compound.

    Saccharin: Saccharin is another artificial sweetener that is widely used.

Similar compounds to SC45647 include other artificial sweeteners like aspartame, acesulfame potassium, and neotame. Each of these compounds has unique chemical structures and properties that influence their taste profiles and applications.

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-[[(R)-[4-(aminomethyl)anilino]-[[(1R)-1-phenylethyl]amino]methyl]amino]ethane-1,1-diol

InChI

InChI=1S/C18H26N4O2/c1-13(15-5-3-2-4-6-15)21-18(20-12-17(23)24)22-16-9-7-14(11-19)8-10-16/h2-10,13,17-18,20-24H,11-12,19H2,1H3/t13-,18-/m1/s1

InChI Key

LPSXGZAUAOMRNU-FZKQIMNGSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H](NCC(O)O)NC2=CC=C(C=C2)CN

SMILES

CC(C1=CC=CC=C1)NC(NCC(O)O)NC2=CC=C(C=C2)CN

Canonical SMILES

CC(C1=CC=CC=C1)NC(NCC(O)O)NC2=CC=C(C=C2)CN

Synonyms

SC 45647
SC-45647
SC45647

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol
Reactant of Route 2
2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol
Reactant of Route 3
2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol
Reactant of Route 4
2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol
Reactant of Route 5
2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol
Reactant of Route 6
Reactant of Route 6
2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol

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